Methyl 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylate hydrochloride
Description
Methyl 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylate hydrochloride is a thiazolidine derivative characterized by a saturated five-membered ring containing sulfur and nitrogen atoms. Its molecular formula is C₈H₁₆ClNO₂S, with a molecular weight of 225.74 g/mol and a CAS number of 303037-43-6 . The compound is classified under category A1 with a purity of ≥95% and is used in biochemical research, particularly in protein modification studies and as a precursor for spin-labeling agents in electron paramagnetic resonance (EPR) spectroscopy . Its structure includes four methyl groups at the 2,2,5,5 positions, a carboxylate ester group at the 4-position, and a hydrochloride salt, enhancing its solubility in polar solvents .
Properties
IUPAC Name |
methyl 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S.ClH/c1-8(2)6(7(11)12-5)10-9(3,4)13-8;/h6,10H,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNLGINRUZSXFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)(C)C)C(=O)OC)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylate hydrochloride typically involves the reaction of appropriate thiazolidine precursors with methylating agents under controlled conditions. One common method includes the use of multicomponent reactions, click chemistry, and nano-catalysis to enhance selectivity, purity, and yield .
Industrial Production Methods
Industrial production methods often employ green chemistry principles to minimize environmental impact. Techniques such as atom economy, cleaner reaction profiles, and catalyst recovery are utilized to improve the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities into the molecule.
Reduction: Reducing agents are used to remove oxygen functionalities or introduce hydrogen atoms.
Substitution: This involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and pH to optimize yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives with varying degrees of saturation .
Scientific Research Applications
Biological Applications
1. Medicinal Chemistry:
Methyl 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylate hydrochloride has shown potential in medicinal chemistry due to its biological activity. It is particularly significant in:
- Enzyme Mechanisms: The compound is studied for its role in understanding enzyme functions and mechanisms.
- Therapeutic Uses: It has been investigated for potential therapeutic roles in conditions like Wilson’s disease and cystinuria, where it may assist in metal ion chelation and removal from biological systems .
2. Chelation Therapy:
The compound acts as a chelating agent, effectively binding metal ions. This property is crucial for:
- Metal Poisoning Treatment: It can facilitate the removal of toxic metals from the body, thereby influencing various biochemical pathways by altering metal ion availability .
Research Findings
Recent studies have highlighted various aspects of this compound's functionality:
Case Studies
Case Study 1: Wilson’s Disease Treatment
Research indicates that this compound may aid in managing Wilson's disease by chelating excess copper ions, thus preventing toxicity and associated organ damage.
Case Study 2: Cystinuria Management
In cystinuria research, this compound has been evaluated for its ability to reduce cystine levels in urine through chelation mechanisms that prevent stone formation .
Mechanism of Action
The mechanism of action of Methyl 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms within the thiazolidine ring play a crucial role in its reactivity. These atoms can form covalent bonds with biological targets, modulating their activity. The compound may also act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidine derivatives share structural similarities but differ in substituents, functional groups, and physicochemical properties. Below is a detailed comparison with key analogs:
Structural and Physicochemical Properties
Key Differences
Functional Groups :
- The target compound features a methyl ester group, enhancing lipophilicity compared to the free carboxylic acid analog (CAS 33078-43-2) .
- The hydrochloride salt improves solubility in aqueous media, unlike neutral thiazole derivatives like 2-methyl-1,3-thiazole-4-carboxylic acid .
Substituents :
- The tetramethyl substitution at the 2,2,5,5 positions distinguishes it from the 5,5-dimethyl variant (CAS 1217983-12-4), which lacks methyl groups at the 2-position .
- The amidine group in 2-methyl-1,3-thiazole-4-carboximidamide hydrochloride introduces basicity, unlike the ester or carboxylic acid functionalities .
Thermal Stability :
- The hydrate hydrochloride of the carboxylic acid analog (CAS 33078-43-2) exhibits a higher melting point (200°C) due to crystalline hydrate formation, whereas the methyl ester hydrochloride lacks reported thermal data .
Notes on Data Consistency
- CAS Number Conflicts : The compound’s CAS number is listed as 303037-43-6 in and 1803561-60-5 in , likely indicating stereoisomers or salt-form variations. The carboxylic acid variant (CAS 33078-43-2) is well-documented .
- Purity Variability : Purity ranges from 95% () to 97% () depending on the supplier and synthesis protocol.
Biological Activity
Methyl 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylate hydrochloride (CAS No. 1803561-60-5) is a compound of interest due to its potential biological activities. This article synthesizes current research findings on its biological activity, including antibacterial and antiviral properties, as well as its synthesis and characterization.
- Molecular Formula: C₉H₁₈ClNO₂S
- Molecular Weight: 239.76 g/mol
- Structural Features: The compound features a thiazolidine ring which is known for its diverse biological activities.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of thiazolidine derivatives, including this compound. The compound has shown varying degrees of effectiveness against several bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/ml |
|---|---|
| Staphylococcus aureus | 625 - >5000 |
| Escherichia coli | 625 - >5000 |
| Pseudomonas aeruginosa | 625 - >5000 |
| Klebsiella pneumoniae | 625 - >5000 |
| Bacillus subtilis | 625 - >5000 |
The MIC values indicate that while the compound exhibits some antibacterial activity, it may not be sufficiently potent for therapeutic applications without further modification or combination with other agents .
Antiviral Activity
The thiazolidine scaffold has been explored for its antiviral potential. In particular, derivatives have been tested for their ability to inhibit viral replication in vitro:
- HIV Activity: Some thiazolidine derivatives have demonstrated anti-HIV activity with IC50 values ranging from 12.1 µM to 123.8 µM. However, this compound specifically has not been extensively studied in this context .
- Influenza Virus: Related compounds have shown moderate inhibitory activity against neuraminidase of influenza A virus. For instance, a derivative was reported with an IC50 of 0.14 µM against neuraminidase .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of L-cysteine derivatives with appropriate carboxylic acids under controlled conditions. The characterization is often performed using techniques such as NMR and mass spectrometry to confirm the structure and purity of the synthesized compounds .
Pharmacological Evaluations
A study highlighted the need for dual-action inhibitors targeting both HIV and HCV due to the prevalence of co-infections. Thiazolidine derivatives were synthesized and evaluated for their potential as dual inhibitors. While some showed promise in preliminary assays, further optimization is necessary to enhance their efficacy against these viruses .
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for Methyl 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylate hydrochloride, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclization reactions involving thioamide precursors or by modifying penicillamine derivatives under controlled conditions. Key parameters include maintaining a pH of 4–6 and temperatures between 0–5°C during critical steps to prevent side reactions . Lewis acids (e.g., ZnCl₂) may enhance ring formation efficiency .
- Data Note : Yields typically range from 58% to 87% for analogous thiazolidine derivatives, depending on catalyst selection and purification protocols .
Q. Which analytical techniques are recommended for confirming the purity and structural integrity of this compound?
- Methodology :
- HPLC : Use a Chromolith® Monolithic Silica column (C18) with UV detection at 254 nm to assess purity (>95% as per ) .
- NMR : -NMR (DMSO-) should show characteristic peaks for the thiazolidine ring (δ 1.2–1.5 ppm for methyl groups) and ester carbonyl (δ 3.7 ppm for methoxy) .
- Mass Spectrometry : ESI-MS should confirm the molecular ion peak at m/z 225.74 (M+H)⁺ .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology : Store at –20°C in anhydrous form to prevent hydrolysis of the ester group. Stability studies using accelerated degradation (40°C/75% RH) show <5% decomposition over 6 months when sealed under nitrogen .
Advanced Research Challenges
Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?
- Methodology : For ambiguous peaks, use 2D NMR (e.g., - HSQC) to assign stereochemistry. Compare with simulated spectra from computational tools like Gaussian09 using DFT/B3LYP/6-31G(d) basis sets . Contradictions in methyl group coupling (e.g., δ 1.4 ppm vs. 1.3 ppm) may arise from hydrate formation, confirmed via Karl Fischer titration .
Q. What strategies optimize reaction yields when synthesizing derivatives of this compound for structure-activity studies?
- Methodology :
- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) versus Lewis acids (e.g., BF₃·Et₂O) to enhance regioselectivity in ring functionalization .
- Microwave-Assisted Synthesis : Reduces reaction time from 15 h to 2 h for analogous thiazolidines, improving yields by 20% .
Q. How do computational models predict the compound’s interaction with biological targets (e.g., AMPK or bacterial enzymes)?
- Methodology : Perform molecular docking (AutoDock Vina) using the crystal structure of AMPK (PDB: 4CFH). The thiazolidine ring’s sulfur atom shows strong Van der Waals interactions with hydrophobic pockets, while the carboxylate group hydrogen-bonds to Lys45 . MD simulations (GROMACS) validate binding stability over 100 ns .
Q. What are the implications of conflicting purity reports (e.g., 95% vs. 97%) across suppliers?
- Methodology : Cross-validate purity via orthogonal methods:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
